molecular formula C6H11NOS B2462651 5-Ethyl-5-methyl-1,3-thiazolidin-2-one CAS No. 2580201-18-7

5-Ethyl-5-methyl-1,3-thiazolidin-2-one

Cat. No. B2462651
CAS RN: 2580201-18-7
M. Wt: 145.22
InChI Key: XQIUQKGXMHJBID-UHFFFAOYSA-N
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Description

5-Ethyl-5-methyl-1,3-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur at the first position and nitrogen at the third position . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, a one-pot mechanism has been described for the formation of bioactive thiazolidin-4-ones .

Scientific Research Applications

Organic Synthesis

Thiazolidine motifs, such as 5-Ethyl-5-methyl-1,3-thiazolidin-2-one, behave as a bridge between organic synthesis and medicinal chemistry . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Anticancer Activity

Thiazolidine derivatives have shown potential in anticancer activity . They have been used in the design of probes for cancer research . The derivatives embedded with electron-donating and electron-withdrawing groups have exhibited potential cytotoxic activity .

Antimicrobial Activity

Thiazolidinones have demonstrated significant antimicrobial activity . They have been synthesized to obtain substances with significant antimicrobial activity .

Anti-inflammatory Activity

Thiazolidinones have been found to exhibit anti-inflammatory properties . They have been used in the development of new therapeutic agents due to their wide spectrum of biological activities .

Anticonvulsant Activity

Thiazolidinones have shown potential in anticonvulsant activity . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .

Neuroprotective Activity

Thiazolidinones have demonstrated neuroprotective properties . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .

Antioxidant Activity

Thiazolidinones have shown potential in antioxidant activity . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .

Antidiabetic Activity

Thiazolidinones have demonstrated antidiabetic properties . They have been used in the development of new drugs due to their diverse therapeutic and pharmaceutical activity .

Future Directions

Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . Developing multifunctional drugs and improving their activity should be a focus of research .

Mechanism of Action

Target of Action

5-Ethyl-5-methyl-1,3-thiazolidin-2-one, a derivative of thiazolidine, is a heterocyclic compound that has been shown to have diverse therapeutic and pharmaceutical activity . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds

Mode of Action

Thiazolidine derivatives, in general, have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely interact with multiple targets, leading to a variety of biological responses.

Biochemical Pathways

Thiazolidine derivatives have been shown to have a role in anticancer activity by inhibition of various enzymes and cell lines . This suggests that these compounds may affect multiple biochemical pathways, leading to their diverse biological effects.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives have been shown to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds likely induce a variety of molecular and cellular changes, leading to their diverse biological effects.

Action Environment

The synthesis of thiazolidine derivatives has been improved by various methods, including green synthesis, which could potentially influence the action environment of these compounds .

properties

IUPAC Name

5-ethyl-5-methyl-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS/c1-3-6(2)4-7-5(8)9-6/h3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIUQKGXMHJBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-5-methyl-1,3-thiazolidin-2-one

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